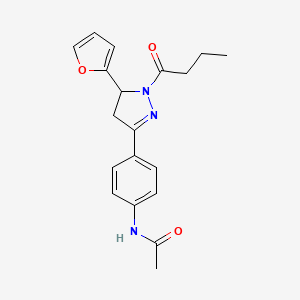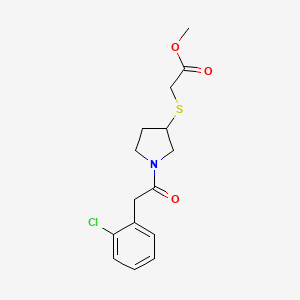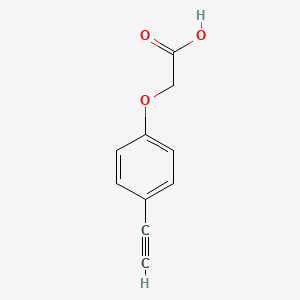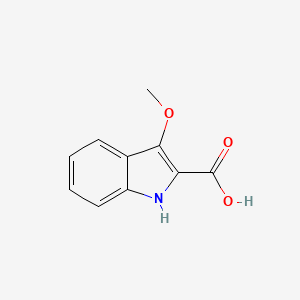
N-(2-hydroxy-3-phenylpropyl)-3-(4-(trifluoromethyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-3-(4-(trifluoromethyl)phenyl)propanamide, commonly known as TFP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. TFP is a synthetic compound that is structurally similar to natural compounds found in the human body, making it a promising candidate for use in various biochemical and physiological studies. In
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
One aspect of scientific research on related compounds involves understanding their pharmacokinetics and metabolism. For instance, a study on selective androgen receptor modulators (SARMs) highlighted the pharmacokinetics and metabolism of such compounds in rats. The research showed low clearance rates, moderate distribution volumes, and extensive metabolism, including the identification of numerous phase I and phase II metabolites. This detailed metabolic profiling is crucial for developing novel therapeutic agents for conditions like benign hyperplasia (Wu et al., 2006).
Analytical Chemistry and Drug Determination
In analytical sciences, compounds similar to "N-(2-hydroxy-3-phenylpropyl)-3-(4-(trifluoromethyl)phenyl)propanamide" are studied for their chemical properties and determination in pharmaceutical formulations. For example, spectrophotometric methods have been developed for the accurate and sensitive determination of drugs like flutamide, showcasing the importance of these compounds in analytical methodologies (Rangappa et al., 2000).
Novel Therapeutic Agents
Research on these compounds has also led to the discovery of novel therapeutic agents. A particular focus has been on inhibitors that target specific biological pathways, such as cytomegalovirus (CMV) DNA maturation. One study identified a compound as a selective nonnucleoside inhibitor of CMV replication, demonstrating potential as a therapeutic agent due to its specificity and safety profile (Buerger et al., 2001).
Material Science and Luminescence
In the field of material science, compounds with structural similarities have been investigated for their photophysical properties. Research into quaternary hybrid terbium-centered systems has explored the luminescence characteristics of these compounds, highlighting their potential applications in creating materials with unique optical properties (Yan & Wang, 2007).
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO2/c20-19(21,22)16-9-6-14(7-10-16)8-11-18(25)23-13-17(24)12-15-4-2-1-3-5-15/h1-7,9-10,17,24H,8,11-13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXVONGJMSNWKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CCC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-5-(4-bromophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2556803.png)
![Methyl phenyl[(propan-2-ylcarbamoyl)amino]acetate](/img/structure/B2556804.png)



![2-[(4-Bromophenyl)methyl]-5-phenylmethoxy-3,4-dihydroisoquinolin-1-one](/img/structure/B2556811.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,5-dimethylbenzamide](/img/structure/B2556812.png)
![N-benzyl-1-(4-chloro-2-methylphenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2556813.png)


![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2556816.png)
![ethyl 3-carbamoyl-2-(3-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2556817.png)
![2-((6-(4-Ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2556822.png)